5-(Sec-butyl)-2-methoxybenzaldehyde
Overview
Description
“5-(Sec-butyl)-2-methoxybenzaldehyde” is a compound that would contain a benzaldehyde group, a sec-butyl group, and a methoxy group . The benzaldehyde group consists of a benzene ring with an aldehyde substituent, which is a carbonyl center (a carbon double-bonded to oxygen) connected to hydrogen. The sec-butyl group is a four-carbon chain with the point of attachment at the second carbon. The methoxy group consists of a methyl group bound to oxygen .
Molecular Structure Analysis
The molecular structure would consist of a benzene ring with the aldehyde group at the 1 position, the sec-butyl group at the 5 position, and the methoxy group at the 2 position .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups .Scientific Research Applications
1. Catalytic Reactions and Synthesis
- Catalytic Behavior : 2-Hydroxybenzaldehydes, closely related to 5-(Sec-butyl)-2-methoxybenzaldehyde, show efficient reactions with alkynes, alkenes, or allenes in the presence of a rhodium catalyst, highlighting potential use in synthetic organic chemistry (Kokubo et al., 1999).
- Solid Phase Organic Synthesis : Benzaldehyde derivatives, similar to this compound, have been explored as linkers for solid phase organic synthesis, underscoring their potential in synthesizing complex organic compounds (Swayze, 1997).
2. Complex Formation and Chemical Analysis
- Vanadium(V) Complexes : Derivatives of hydroxybenzaldehydes, like this compound, have been used to synthesize vanadium(V) complexes, which are significant in coordination chemistry and could have catalytic applications (Back et al., 2012).
- Copper(II) Complexes : Studies have shown the synthesis of copper(II) complexes using thioether-substituted salcyen and salcyan derivatives of hydroxybenzaldehydes, which could be relevant in studying metal-organic frameworks and catalysis (Sylvestre et al., 2005).
3. Photocatalysis and Oxidation Studies
- Photocatalytic Oxidation : The photocatalytic oxidation of benzyl alcohol derivatives, closely related to this compound, on TiO2 photocatalysts under visible light demonstrates potential applications in green chemistry and environmental remediation (Higashimoto et al., 2009).
- Alcohol Oxidation Catalysts : Schiff base copper(II) complexes derived from methoxybenzaldehydes have shown effectiveness as catalysts in the oxidation of alcohols, which could be significant in industrial chemistry (Hazra et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-butan-2-yl-2-methoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-9(2)10-5-6-12(14-3)11(7-10)8-13/h5-9H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNRWJJIDVWRIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696419 | |
Record name | 5-(Butan-2-yl)-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145742-40-1 | |
Record name | 5-(Butan-2-yl)-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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